4-amino-N-[2-({[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
4-amino-N-[2-({[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a furyl group, and a carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-({[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furyl Group: The furyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives.
Attachment of the Aminoethyl Chain: The aminoethyl chain can be attached through nucleophilic substitution reactions, where the amino group reacts with an appropriate electrophile.
Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions, often involving the use of coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and methoxyphenyl groups.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the amino and carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the furyl and methoxyphenyl groups.
Reduction: Reduced forms of the nitro groups or other reducible functionalities.
Substitution: Substituted derivatives at the amino and carboxamide groups.
Scientific Research Applications
4-amino-N-[2-({[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various synthetic methodologies.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the furyl group are key structural features that enable the compound to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-[2-({[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide: shares similarities with other oxadiazole derivatives, furyl-containing compounds, and carboxamides.
Uniqueness
- The unique combination of functional groups in this compound sets it apart from other similar compounds. The presence of the oxadiazole ring, furyl group, and carboxamide moiety in a single molecule provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C17H18ClN5O4 |
---|---|
Molecular Weight |
391.8g/mol |
IUPAC Name |
4-amino-N-[2-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C17H18ClN5O4/c1-25-14-4-2-10(8-12(14)18)13-5-3-11(26-13)9-20-6-7-21-17(24)15-16(19)23-27-22-15/h2-5,8,20H,6-7,9H2,1H3,(H2,19,23)(H,21,24) |
InChI Key |
KXZQURNWZVEFTB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N)Cl |
Origin of Product |
United States |
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